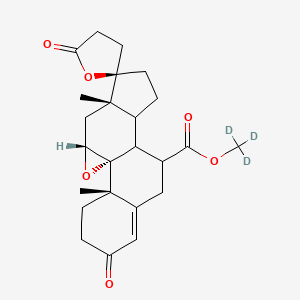
15-Hydroxy-7-oxodehydroabietic acid
説明
15-Hydroxy-7-oxodehydroabietic acid (15-HOA) is a naturally occurring diterpene acid found in a variety of plants, including conifers, cypresses, and pines. It is a major component of the resin of these plants and is known to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-microbial activities. 15-HOA has been studied for its potential therapeutic applications, including the treatment of inflammatory diseases, cancer, and Alzheimer's disease.
科学的研究の応用
. .
Antioxidant Activity
One of the significant applications of “15-Hydroxy-7-oxodehydroabietic acid” is its role in antioxidant activity. A study on rosemary leaf extracts showed that lactic acid fermentation enhances antioxidant activity in extracts by increasing the total phenolic content . The increased antioxidant activity is associated with the increased extraction of several compounds, including "15-Hydroxy-7-oxodehydroabietic acid" .
作用機序
Mode of Action
It is an oxidation product of dehydroabietic acid
Biochemical Pathways
It is known to be a component of Portuguese gum rosin , but the downstream effects of its action on biochemical pathways require further investigation.
Pharmacokinetics
Its impact on bioavailability is unknown. The compound has a molecular weight of 330.418, a density of 1.2±0.1 g/cm3, and a boiling point of 522.4±50.0 °C at 760 mmHg .
Result of Action
It has been identified as a grade III allergen according to the GPMT method , suggesting it may induce an immune response.
Action Environment
It is known to be stable under dry conditions and at temperatures between 2-8℃ .
特性
IUPAC Name |
(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-18(2,24)12-6-7-14-13(10-12)15(21)11-16-19(14,3)8-5-9-20(16,4)17(22)23/h6-7,10,16,24H,5,8-9,11H2,1-4H3,(H,22,23)/t16-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPXAZNVQUWDFH-NSISKUIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical techniques are employed to identify and quantify 15-Hydroxy-7-oxodehydroabietic acid in complex mixtures like archaeological samples?
A: Both direct exposure electron ionization mass spectrometry (DE-MS) and gas chromatography/mass spectrometry (GC/MS) prove valuable in analyzing 15-Hydroxy-7-oxodehydroabietic acid and its related compounds. DE-MS provides a rapid fingerprint of the sample, highlighting major components like abietanes, indicating the presence of diterpenic resinous material and its oxidation state []. For a more detailed molecular-level understanding, GC/MS is preferred. This technique allows for the identification of specific oxidized and aromatized abietanes, including 15-Hydroxy-7-oxodehydroabietic acid, offering insights into the origin and degradation of the material [].
Q2: Beyond archaeological applications, where else is 15-Hydroxy-7-oxodehydroabietic acid found, and what is its significance?
A: 15-Hydroxy-7-oxodehydroabietic acid is a significant component of rosin, a natural product derived from pine trees. In a study focusing on rosemary extracts, researchers found that spontaneous fermentation by lactic acid bacteria significantly enhanced the extraction of antioxidants, including 15-Hydroxy-7-oxodehydroabietic acid []. This suggests a potential role for this compound in enhancing the antioxidant properties of plant extracts.
Q3: Has 15-Hydroxy-7-oxodehydroabietic acid been linked to any biological activities?
A: While not explicitly explored in the provided research, a related compound, 7-oxodehydroabietic acid, has been identified as a contact allergen, particularly in individuals sensitive to gum rosin []. This finding underscores the importance of investigating the potential allergenic properties of 15-Hydroxy-7-oxodehydroabietic acid, given its structural similarity and presence in rosin. Further research is needed to understand its potential impact on human health.
Q4: The research mentions pinecones as a source of 15-Hydroxy-7-oxodehydroabietic acid. What is the context of this finding?
A: Research on Pinus koraiensis pinecone water extract identified 15-Hydroxy-7-oxodehydroabietic acid as one of the eight main components []. Notably, this extract exhibited cytotoxic activity against several human lung cancer cell lines and induced apoptosis, a programmed cell death mechanism []. While the specific contribution of 15-Hydroxy-7-oxodehydroabietic acid to these effects remains unclear, this finding opens avenues for exploring its potential antitumor properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(8S,11R,13S,14S,17S)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1151878.png)
![N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide](/img/structure/B1151880.png)